molecular formula C17H17NO3 B8297886 4-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde

4-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde

Cat. No.: B8297886
M. Wt: 283.32 g/mol
InChI Key: DVPHEEYRERUESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C17H17NO3/c19-13-14-5-7-15(8-6-14)20-11-9-18-10-12-21-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2

InChI Key

DVPHEEYRERUESO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of 2-(2,3-dihydro-1,4-benzoxazine-4-yl)ethyl methanesulfonate--To a solution of 2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol (17.0 g, 94.9 mmol) in pyridine (200 ml) was added methanesulfonyl chloride (16.31 g, 142.0 mmol) dropwise at 0° C. The reaction mixture was stirred for 10 h at 25° C. Ice water (200 ml) was added and the mixture was extracted with ethyl acetate (2×100 ml). The combined organic extracts were washed with 2N HCl (3×75 ml), water (75 ml), brine (50 ml) and dried (Na2SO4). The solvent was evaporated under reduced pressure. The residue was triturated with 5% ethyl acetate in pet. ether to afford the title compound (15.0 g, 61%) as brown solid. mp. 92-95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
16.31 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
61%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.